molecular formula C7H5Cl3O3 B1456496 Phenol, 2,4,5-trichloro-, formate CAS No. 33104-36-8

Phenol, 2,4,5-trichloro-, formate

Cat. No. B1456496
CAS RN: 33104-36-8
M. Wt: 243.5 g/mol
InChI Key: IRMFFEKZOJNZGW-UHFFFAOYSA-N
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Description

Phenol, 2,4,5-trichloro-, formate is a chemical compound with the molecular formula C6H3Cl3O . It is also known by other names such as Dowicide 2 , Nurelle , Preventol I , and TCP . The compound’s CAS Registry Number is 95-95-4 .


Molecular Structure Analysis

The molecular structure of 2,4,5-trichlorophenol formate consists of a phenolic ring with three chlorine atoms (at positions 2, 4, and 5) and a formate group (HCOO-) attached. The 2D and 3D representations of the structure are available for further examination .

Scientific Research Applications

Environmental Degradation and Remediation

Phenol, 2,4,5-trichloro-, formate and its derivatives play a significant role in environmental studies, particularly in the degradation and remediation of persistent organic pollutants. Research has shown that certain electron donors, like formate, can accelerate the reductive dechlorination of chlorophenols, leading to their faster degradation and mineralization in environmental settings. This process is crucial for breaking down biologically recalcitrant compounds like trichlorophenol, which are known for their persistence in the environment and potential toxic effects (Yan et al., 2016).

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, formate derivatives, including those related to phenol, 2,4,5-trichloro-, formate, have been identified as practical carbon monoxide (CO) surrogates for metal-catalyzed carbonylation reactions. These derivatives offer a safer and more practical approach to carbonylation, avoiding the direct use of toxic CO gas. The versatility and reactivity of these formate derivatives allow for their application in various synthetic pathways, providing an efficient route to carbonylated products under ambient conditions without the need for external CO gas (Konishi & Manabe, 2014).

Analytical Chemistry

In analytical chemistry, phenol, 2,4,5-trichloro-, formate derivatives have been utilized in advanced methodologies for detecting environmental phenols. Techniques such as isotope dilution and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been developed to determine the presence of various environmental phenols in urine. These methods benefit from the specificity and sensitivity of mass spectrometry, allowing for accurate analysis of phenolic compounds even at low concentrations, which is essential for assessing human exposure to environmental contaminants (Ye et al., 2005).

properties

IUPAC Name

formic acid;2,4,5-trichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O.CH2O2/c7-3-1-5(9)6(10)2-4(3)8;2-1-3/h1-2,10H;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMFFEKZOJNZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)O.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20783782
Record name Formic acid--2,4,5-trichlorophenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20783782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2,4,5-trichloro-, formate

CAS RN

33104-36-8
Record name Formic acid--2,4,5-trichlorophenol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20783782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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